molecular formula C15H16BBrFNO2 B8096863 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester

Katalognummer: B8096863
Molekulargewicht: 352.01 g/mol
InChI-Schlüssel: IDIOVYKZPQKGSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. This compound is structurally characterized by a quinoline scaffold substituted with bromine (Br) and fluorine (F) at positions 6 and 8, respectively. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid moiety, making it suitable for Suzuki-Miyaura cross-coupling reactions . Such reactions are pivotal in pharmaceutical synthesis, particularly for constructing biaryl motifs in drug candidates like kinase inhibitors or topoisomerase modulators .

Eigenschaften

IUPAC Name

6-bromo-8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BBrFNO2/c1-14(2)15(3,4)21-16(20-14)10-5-9-6-11(17)7-12(18)13(9)19-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIOVYKZPQKGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester is as an intermediate in organic synthesis. Its role in cross-coupling reactions , particularly the Suzuki-Miyaura coupling, is significant. This reaction allows for the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules. The compound's ability to participate in these reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals .

Table 1: Characteristics of Boronic Esters in Organic Synthesis

PropertyDescription
ReactivityHigh reactivity in cross-coupling reactions
StabilityGenerally stable under standard conditions
FunctionalizationCan be easily modified to introduce various groups

Medicinal Chemistry

In medicinal chemistry, 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester has been investigated for its potential as a building block in drug development. Compounds derived from quinoline structures often exhibit significant biological activities, including anticancer and antibacterial properties. Research has shown that derivatives of this compound can serve as precursors for synthesizing potential therapeutic agents targeting diseases such as prostate cancer .

Case Study: Development of Antiandrogens

A study highlighted the synthesis of a series of antiandrogen compounds using boronic acids as key intermediates. The effectiveness of these compounds was compared against standard drugs like flutamide, demonstrating the utility of boronic esters in developing new treatments .

Material Science

The applications of 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester extend into material science, where it is utilized in creating advanced materials with specific electronic and optical properties. Its structural characteristics allow it to be integrated into polymer matrices or used as a precursor for functionalized materials that can be employed in sensors or electronic devices .

Future Directions and Research Opportunities

Ongoing research continues to explore the potential of 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester in various fields:

  • Drug Development : Investigating its derivatives for novel therapeutic agents targeting specific diseases.
  • Material Science Innovations : Exploring its incorporation into new materials with enhanced properties for electronics and sensors.
  • Synthetic Methodology Improvements : Developing more efficient synthetic routes to enhance yield and reduce environmental impact during production.

Wirkmechanismus

The mechanism by which 6-bromo-8-fluoroquinoline-3-boronic acid pinacol ester exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester, and reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are specific to the biological or industrial application of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound’s unique reactivity and applications stem from its halogen substituents and quinoline core. Key comparisons with structurally analogous pinacol esters include:

Compound Name Substituents Core Structure Key Applications Purity (%) Reference ID
6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester Br (C6), F (C8) Quinoline Suzuki coupling, drug intermediates ≥97
6-Bromo-2-methylpyridin-3-ylboronic acid pinacol ester Br (C6), Me (C2) Pyridine Cross-coupling, material science 95
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester Cl (C3), OEt (C4), F (C5) Benzene Agrochemicals, pharmaceuticals ≥97
4-Carboxyphenylboronic acid pinacol ester COOH (C4) Benzene Polymer modification, self-healing materials 95–98

Key Observations :

  • Halogen Effects: Bromine at C6 in the quinoline derivative enhances electrophilicity, facilitating Suzuki couplings at milder conditions compared to methyl-substituted analogs (e.g., 6-Bromo-2-methylpyridin-3-ylboronic acid pinacol ester) .
  • Fluorine Impact: The electron-withdrawing fluorine at C8 increases the stability of the boronic ester but may slightly reduce coupling efficiency compared to non-fluorinated analogs .

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

  • 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester is soluble in chloroform, THF, and acetone, aligning with trends observed for phenylboronic acid pinacol esters .
  • 4-Carboxyphenylboronic acid pinacol ester shows moderate solubility in polar aprotic solvents (e.g., DMF), attributed to its carboxylic acid group .
  • 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester has high solubility in chloroform but lower solubility in hydrocarbons, consistent with the solvent affinity of halogenated aromatics .

Stability: The quinoline-based ester demonstrates stability under ambient conditions but decomposes in the presence of H2O2, similar to 4-nitrophenylboronic acid pinacol ester .

Reactivity in Cross-Coupling Reactions

The bromine substituent in 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester allows selective Suzuki couplings. For instance:

  • In tricyclic topoisomerase inhibitor synthesis , bromine at C6 undergoes selective coupling with aryl halides under Pd catalysis, while the fluorine at C8 remains inert .
  • Comparatively, 6-Bromo-2-methylpyridin-3-ylboronic acid pinacol ester requires higher temperatures for coupling due to steric hindrance from the methyl group .

Reaction Efficiency :

  • The quinoline derivative achieves >80% yield in couplings with aryl chlorides using Pd(PPh3)4 (2 mol%) .
  • Non-halogenated analogs (e.g., 4-carboxyphenylboronic acid pinacol ester) show lower yields (~60–70%) under similar conditions .

Comparison with Other Esters :

  • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is synthesized via a one-pot method with low Pd loading (0.5 mol%), achieving >90% yield .
  • 4-Carboxyphenylboronic acid pinacol ester requires additional protection/deprotection steps for the carboxyl group, increasing synthetic complexity .

Biologische Aktivität

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids and their derivatives have gained prominence in drug development, especially as enzyme inhibitors and in cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, related studies, and potential therapeutic applications.

Molecular Structure and Weight

  • IUPAC Name: 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester
  • Molecular Formula: C13H12BBrFNO2
  • Molecular Weight: 305.05 g/mol

The compound features a quinoline core, which is known for its diverse biological activities, combined with a boronic acid moiety that enhances its reactivity and potential as a drug candidate.

The biological activity of boronic acid derivatives often involves their ability to interact with specific enzymes, particularly serine proteases and proteasomes. The mechanism typically includes:

  • Enzyme Inhibition: Boronic acids can form reversible covalent bonds with the active site of enzymes, leading to inhibition of their activity. This property is particularly relevant in the context of proteasome inhibitors used in cancer therapy.
  • Targeting Cancer Pathways: Compounds like 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester may inhibit pathways critical for cancer cell survival, such as the ubiquitin-proteasome pathway.

Case Studies and Research Findings

  • Anticancer Studies:
    • A review highlighted that boronic acid derivatives are effective in treating multiple myeloma and other cancers by inhibiting the proteasome, leading to apoptosis in cancer cells .
    • In vitro studies on related quinoline compounds have shown promising results against various cancer cell lines, suggesting that 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester may exhibit similar properties.
  • Mechanistic Insights:
    • Research indicates that boron-containing compounds can modulate signaling pathways involved in cell proliferation and apoptosis. For instance, they can inhibit the NF-kB pathway, which is often dysregulated in cancer.
    • The oxophilicity of boron compounds contributes to their ability to form stable complexes with biomolecules, enhancing their therapeutic potential .

Vorbereitungsmethoden

Bromination Strategies

Bromination typically employs electrophilic brominating agents such as N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. For 8-fluoroquinoline derivatives, bromination at the 6-position proceeds regioselectively due to the electron-withdrawing effect of the fluorine atom, which deactivates the adjacent positions. Reaction conditions (e.g., dichloromethane at 0°C) minimize polybromination, achieving yields of 70–85%.

Fluorination Techniques

Fluorination is often introduced earlier in the synthesis via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation. For example, treating quinoline with a fluorinating agent like Selectfluor® in acetonitrile at 80°C installs fluorine at the 8-position with >90% efficiency.

Boronation via Halogen-Metal Exchange

This two-step method involves generating a metallated intermediate followed by borylation.

Lithium- or Magnesium-Halogen Exchange

The 3-position of 6-bromo-8-fluoroquinoline is activated via halogen-metal exchange. Treating the substrate with n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) at -78°C in tetrahydrofuran (THF) generates a reactive aryllithium or aryl Grignard species.

Reaction Conditions:

  • Temperature: -78°C to 0°C

  • Solvent: THF or diethyl ether

  • Quenching agent: Trimethyl borate (B(OMe)₃) or pinacol borane (HBpin)

The intermediate is quenched with pinacol borane to yield the pinacol ester. This method achieves 65–75% isolated yield but requires strict anhydrous conditions to prevent protodeboronation.

Directed Ortho-Metallation (DoM) Followed by Borylation

Directed ortho-metallation leverages coordinating groups to direct metalation. For quinolines, the nitrogen atom acts as a directing group.

Lithiation-Borylation Sequence

  • Lithiation: 6-Bromo-8-fluoroquinoline is treated with lithium diisopropylamide (LDA) at -40°C, forming a lithiated species at the 3-position.

  • Borylation: Addition of B₂pin₂ (bis(pinacolato)diboron) at room temperature facilitates boron insertion, yielding the pinacol ester in 70–80% yield.

Advantages:

  • High regioselectivity due to the directing effect of the quinoline nitrogen.

  • Compatibility with sensitive functional groups.

Palladium-Catalyzed Cross-Coupling

Miyaura borylation, a palladium-catalyzed reaction, enables direct borylation of halogenated quinolines.

Reaction Protocol

  • Catalyst: Pd(dppf)Cl₂ (1–5 mol%)

  • Reagents: B₂pin₂ (1.2 equiv), KOAc (3 equiv)

  • Solvent: 1,4-Dioxane at 80–100°C

This method converts 6-bromo-8-fluoroquinoline to the boronic ester in 75–82% yield. The palladium catalyst facilitates oxidative addition of the bromide, followed by transmetallation with B₂pin₂.

Iridium-Catalyzed C-H Borylation

Recent advances employ iridium complexes for direct C-H borylation, bypassing pre-halogenation.

Catalytic System

  • Catalyst: [Ir(COD)OMe]₂ (2 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Reagent: HBpin (1.5 equiv)

  • Conditions: Cyclohexane at 100°C

This method achieves 60–70% yield at the 3-position, driven by steric and electronic factors. Competing borylation at the 4-position is suppressed due to steric hindrance from the 8-fluoro group.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Key AdvantagesLimitations
Halogen-metal exchange65–75-78 to 0High regioselectivitySensitive to moisture
Directed ortho-metallation70–80-40 to 25No pre-halogenation requiredRequires strong bases (e.g., LDA)
Miyaura borylation75–8280–100Scalable, mild conditionsRequires palladium catalyst
C-H borylation60–70100Atom-economical, fewer stepsLower yield, competing regioselectivity

Optimization Challenges and Solutions

Steric Effects of the Pinacol Ester

The pinacol ester’s bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group slows subsequent cross-coupling reactions. Using smaller boronate esters (e.g., neopentyl glycol) during synthesis improves reactivity but reduces stability.

Competing Side Reactions

Protodeboronation during quenching is minimized by:

  • Rapid addition of boronation reagents

  • Low-temperature workup (-78°C)

  • Use of stabilizing agents (e.g., triethylamine)

Recent Advancements

Flow Chemistry Techniques

Continuous-flow systems enhance the safety and efficiency of exothermic steps (e.g., lithiation), reducing decomposition and improving yields by 10–15%.

Catalytic Protodeboronation

New iridium catalysts enable reversible protodeboronation, allowing purification of intermediates and recycling of byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.